molecular formula C21H23N3O5S3 B2932580 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 683766-24-7

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2932580
CAS No.: 683766-24-7
M. Wt: 493.61
InChI Key: RDPPTKHPMCQAKR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazol-2-yl moiety substituted with a methylsulfonyl group at the 6-position and a sulfonyl-linked 2-methylpiperidine group at the para position of the benzamide core. The compound’s design aligns with trends in medicinal chemistry where sulfonamide and heterocyclic groups are leveraged for enhanced binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-14-5-3-4-12-24(14)32(28,29)16-8-6-15(7-9-16)20(25)23-21-22-18-11-10-17(31(2,26)27)13-19(18)30-21/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPPTKHPMCQAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the sulfonyl groups and the piperidine ring. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the sulfonyl groups: Sulfonylation reactions are performed using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using 2-methylpiperidine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and the benzo[d]thiazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs from the evidence, focusing on substituent effects , synthetic routes , and inferred biological relevance .

Structural Analogues with Modified Heterocycles and Sulfonyl Groups

Key Similarities and Differences :

Compound 2D291 (Ev5): Structure: N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. Comparison: Replaces the benzo[d]thiazole with a simpler thiazole ring and substitutes the 2-methylpiperidine with an unsubstituted piperidine. Activity: Demonstrates potent cytokine induction with LPS, suggesting immunomodulatory applications.

Compound 12c (Ev1):

  • Structure : N-(6-(3,4,5-trimethoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide.
  • Comparison : Uses a 4-methylpiperazinyl group instead of a sulfonyl-linked 2-methylpiperidine. The 3,4,5-trimethoxyphenyl substituent on the benzothiazole introduces steric bulk and electron-donating effects.
  • Synthesis : Prepared via Suzuki coupling (53–55% yield), contrasting with the target compound’s likely amide coupling route.

Compound 4–22 (Ev2): Structure: N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide. Comparison: Replaces the benzamide sulfonyl group with a carboxamide-linked piperidine and substitutes the methylsulfonyl benzothiazole with a simple benzo[d]thiazole. Activity: No explicit data, but the 2,4-dimethylphenylsulfonyl group may enhance lipophilicity compared to the target’s 2-methylpiperidinyl sulfonyl.

Substituent Effects on Physicochemical Properties
  • Methylsulfonyl vs. 2-Methylpiperidinyl sulfonyl offers moderate basicity and steric hindrance, differing from the more polar 4-methylpiperazinyl (Ev1) or aryl-sulfonyl groups (Ev2).

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Molecular Formula

  • C : 16
  • H : 20
  • N : 2
  • O : 3
  • S : 2

Functional Groups

The compound contains several functional groups, including:

  • Sulfonyl groups
  • Benzamide moiety
  • Benzo[d]thiazole structure

These functional groups are critical in determining the compound's biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiviral properties : Increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibits viral replication.
  • Anticancer effects : Inhibition of kinases involved in cell proliferation, particularly targeting the spindle checkpoint function in cancer cells.

Antiviral Activity

A study demonstrated that benzamide derivatives can exert broad-spectrum antiviral effects against viruses such as HIV and HCV by enhancing intracellular levels of APOBEC3G. This mechanism is promising for developing new antiviral agents targeting Hepatitis B virus (HBV) as well .

Anticancer Potential

Research has shown that certain derivatives can inhibit the activity of Mps1 kinases, which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells, suggesting potential applications in cancer therapy .

Comparative Biological Activity Table

Compound NameTarget DiseaseMechanism of ActionReference
This compoundHBVIncreases A3G levels
IMB-0523HBVInhibits HBV replication
PPA DerivativesCancerInhibits Mps1 kinases

Toxicity and Pharmacokinetics

Understanding the toxicity profile and pharmacokinetics is essential for evaluating the safety and efficacy of this compound. Preliminary studies indicate that derivatives similar to this compound have manageable toxicity profiles, with IC50 values indicating effective concentrations without significant cytotoxicity in vitro .

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